Benzenediazonium, 3-nitro-, acetate
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Overview
Description
Benzenediazonium, 3-nitro-, acetate is an organic compound belonging to the class of diazonium salts. These compounds are characterized by the presence of a diazonium group (-N₂⁺) attached to an aromatic ring. The 3-nitro substitution on the benzene ring and the acetate counterion make this compound unique. Diazonium salts are widely used in organic synthesis due to their versatility and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of benzenediazonium, 3-nitro-, acetate typically involves the diazotization of 3-nitroaniline. The process begins with the nitration of aniline to produce 3-nitroaniline. This is followed by the diazotization reaction, where 3-nitroaniline is treated with sodium nitrite (NaNO₂) and a strong acid, such as hydrochloric acid (HCl), at low temperatures (0-5°C) to form the diazonium salt. The reaction can be represented as follows:
3-nitroaniline+NaNO2+HCl→3-nitrobenzenediazonium chloride+NaCl+H2O
To obtain the acetate salt, the chloride ion is replaced with an acetate ion by treating the diazonium salt with sodium acetate.
Industrial Production Methods
Industrial production of diazonium salts, including this compound, follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure safety and yield. The use of continuous flow reactors and automated systems helps in maintaining the low temperatures required for the diazotization reaction.
Chemical Reactions Analysis
Types of Reactions
Benzenediazonium, 3-nitro-, acetate undergoes various types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides, hydroxides, and cyanides, through reactions like the Sandmeyer reaction.
Coupling Reactions: The diazonium ion can couple with phenols or aromatic amines to form azo compounds, which are characterized by the presence of a nitrogen-nitrogen double bond (N=N).
Common Reagents and Conditions
Substitution Reactions: Common reagents include copper(I) chloride (CuCl), copper(I) bromide (CuBr), and potassium iodide (KI). These reactions are typically carried out at low temperatures to prevent decomposition of the diazonium salt.
Coupling Reactions: Phenols and aromatic amines are common coupling partners. The reactions are usually performed in alkaline conditions and at low temperatures.
Major Products
Substitution Reactions: Products include halogenated benzenes, phenols, and nitriles.
Coupling Reactions: Products are azo compounds, which are often brightly colored and used as dyes.
Scientific Research Applications
Benzenediazonium, 3-nitro-, acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: Employed in the modification of biomolecules and surfaces for bioconjugation and labeling studies.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of azo dyes, which are used in textiles, food, and cosmetics.
Mechanism of Action
The mechanism of action of benzenediazonium, 3-nitro-, acetate involves the formation of a highly reactive diazonium ion. This ion can undergo various reactions, depending on the conditions and reagents used. In substitution reactions, the diazonium ion is replaced by a nucleophile, resulting in the formation of a new bond. In coupling reactions, the diazonium ion reacts with an aromatic compound to form an azo bond (N=N), linking two aromatic rings.
Comparison with Similar Compounds
Similar Compounds
Benzenediazonium chloride: Similar in structure but lacks the 3-nitro substitution and acetate counterion.
Benzenediazonium, 4-nitro-, acetate: Similar but with the nitro group in the para position.
Benzenediazonium, 3-nitro-, chloride: Similar but with a chloride counterion instead of acetate.
Uniqueness
Benzenediazonium, 3-nitro-, acetate is unique due to the presence of both the 3-nitro substitution and the acetate counterion. This combination affects its reactivity and solubility, making it suitable for specific applications in organic synthesis and industrial processes.
Properties
CAS No. |
61693-71-8 |
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Molecular Formula |
C8H7N3O4 |
Molecular Weight |
209.16 g/mol |
IUPAC Name |
3-nitrobenzenediazonium;acetate |
InChI |
InChI=1S/C6H4N3O2.C2H4O2/c7-8-5-2-1-3-6(4-5)9(10)11;1-2(3)4/h1-4H;1H3,(H,3,4)/q+1;/p-1 |
InChI Key |
WCJVCDKIWMANIR-UHFFFAOYSA-M |
Canonical SMILES |
CC(=O)[O-].C1=CC(=CC(=C1)[N+](=O)[O-])[N+]#N |
Origin of Product |
United States |
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